FAAH 抑制剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

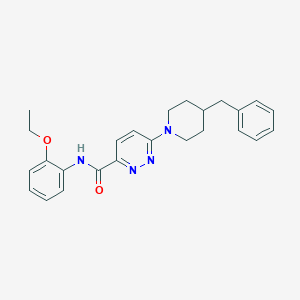

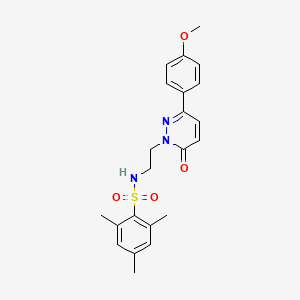

FAAH inhibitor 1 is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH), a primary degradative enzyme for endocannabinoids . FAAH has attracted attention as a significant molecular target for developing new therapies for neuropsychiatric and neurological diseases, including chronic pain .

Synthesis Analysis

The synthesis of FAAH inhibitors involves the use of chemical graph mining, quantitative structure–activity relationship (QSAR) modeling, and molecular docking techniques . The process involves a multi-step screening protocol to identify repurposable drugs as FAAH inhibitors .

Molecular Structure Analysis

FAAH inhibitor 1 is a carbamate compound . Molecular docking studies indicate that FAAH inhibitors interact with the enzyme mostly non-covalently through shape complementarity to the large substrate-binding pocket in the active site .

Chemical Reactions Analysis

FAAH inhibitors were found to inhibit FAAH by a covalent, irreversible mechanism involving the carbamylation of FAAH’s catalytic S241 nucleophile .

科学研究应用

疼痛管理和镇痛特性

FAAH 抑制剂,例如 URB597,因其在疼痛管理中的潜力而得到了广泛研究。这些抑制剂通过提高内源性大麻素的水平来发挥作用,而内源性大麻素参与调节疼痛感知。慢性预处理 FAAH 抑制剂已被评估其在炎症性疼痛行为中的有效性,表明其在慢性疼痛管理中具有潜在作用。然而,重要的是要注意,疗效可能因针对的特定条件和疼痛类型而异 (Okine 等,2012)。

中枢神经系统疾病的治疗潜力

在啮齿动物模型中,FAAH 的抑制与镇痛、抗炎、抗焦虑和抗抑郁作用有关。这使得 FAAH 抑制剂成为一系列中枢神经系统疾病的潜在治疗靶点。已证明此类抑制剂的作用没有直接大麻素受体激动剂通常观察到的不良副作用 (Ahn 等,2007)。

内源性大麻素调节中的作用

FAAH 是内源性大麻素(如酰胺和 2-花生四烯酰甘油 (2-AG))降解中的关键酶。通过抑制 FAAH,这些内源性大麻素的水平会增加,这可以在体内发挥各种保护作用。这种调节在病理条件下被认为是有益的,为 FAAH 抑制剂提供了治疗角度 (Di Marzo & Maccarrone,2008)。

选择性抑制剂的开发

研究重点在于开发不仅有效而且具有选择性的 FAAH 抑制剂,以确保靶向治疗效果,同时最大程度地减少脱靶相互作用。此类抑制剂(例如 PF-04457845)的开发已显示出在动物炎症性疼痛模型中提供与传统镇痛药相当的疗效,并具有口服生物利用度的额外优势 (Johnson 等,2011)。

可逆抑制剂的探索

研究还深入研究了 FAAH 的可逆抑制剂,旨在实现疗效和安全性之间的最佳平衡。可逆抑制剂可以在减少与不可逆抑制相关的长期副作用风险的同时提供镇痛作用。此类进展为调节 FAAH 活性提供了更受控的方法 (Lichtman 等,2004)。

对分子机制和构效关系的见解

FAAH 抑制剂的持续研究包括了解其分子机制、构效关系以及新型支架的开发。这项研究旨在优化 FAAH 抑制剂的药效学和药代动力学特性,进一步提高其治疗潜力 (Mor 等,2004)。

作用机制

未来方向

FAAH inhibitors have shown promise in the treatment of chronic pain and other neuropsychiatric and neurological diseases . Future research will likely focus on confirming the biological activity of FAAH inhibitors through in vitro and in vivo studies . There is also potential for studying these compounds as combined FAAH-1-COX inhibitors .

属性

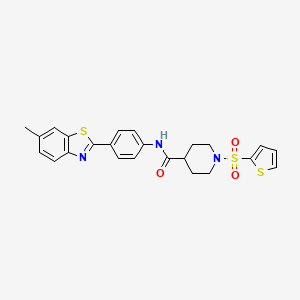

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGKSFUEBSXSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2431571.png)

![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)

![5-Cyclopropyl-3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2431579.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone](/img/structure/B2431582.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)